molecular formula C8H8Cl2N2O B5911869 (NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine

(NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine

Cat. No.: B5911869
M. Wt: 219.06 g/mol
InChI Key: WZMBYOQGGHDOSI-XYOKQWHBSA-N
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Description

(NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of an amino group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro compounds, and various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activity. It may act as an enzyme inhibitor or interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    Ethylenediamine: An organic compound with two amino groups, used as a building block in chemical synthesis.

Uniqueness

(NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its dichlorophenyl group and amino group make it versatile for various chemical transformations and applications.

Properties

IUPAC Name

(NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-5-1-2-6(7(10)3-5)8(4-11)12-13/h1-3,13H,4,11H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMBYOQGGHDOSI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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